

Physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-aminothiazole-4-carboxylate hydrobromide</i>
Cat. No.:	B156070

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate

Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive aminothiazole core coupled with an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its significant role in drug discovery and development.

Physical and Chemical Properties

Ethyl 2-aminothiazole-4-carboxylate is typically a white to pale beige or pale yellow crystalline powder.^{[1][2]} Its fundamental properties are summarized in the table below, providing a clear reference for researchers and chemists.

Property	Value	Reference
CAS Number	5398-36-7	[1]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	[2]
Molecular Weight	172.21 g/mol	[2]
Appearance	White to Orange to Green powder to crystal	
Melting Point	177-181 °C	[3] [4]
Boiling Point	308.0 ± 15.0 °C (Predicted)	[1]
Density	1.336 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
pKa	2.60 ± 0.10 (Predicted)	[1]
Maximum Absorption (λ _{max})	284 nm (in Methanol)	[1]
InChI	1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)	[2]
SMILES	CCOC(=O)C1=CSC(=N1)N	[2]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 2-aminothiazole-4-carboxylate. Key spectral data are available from various sources:

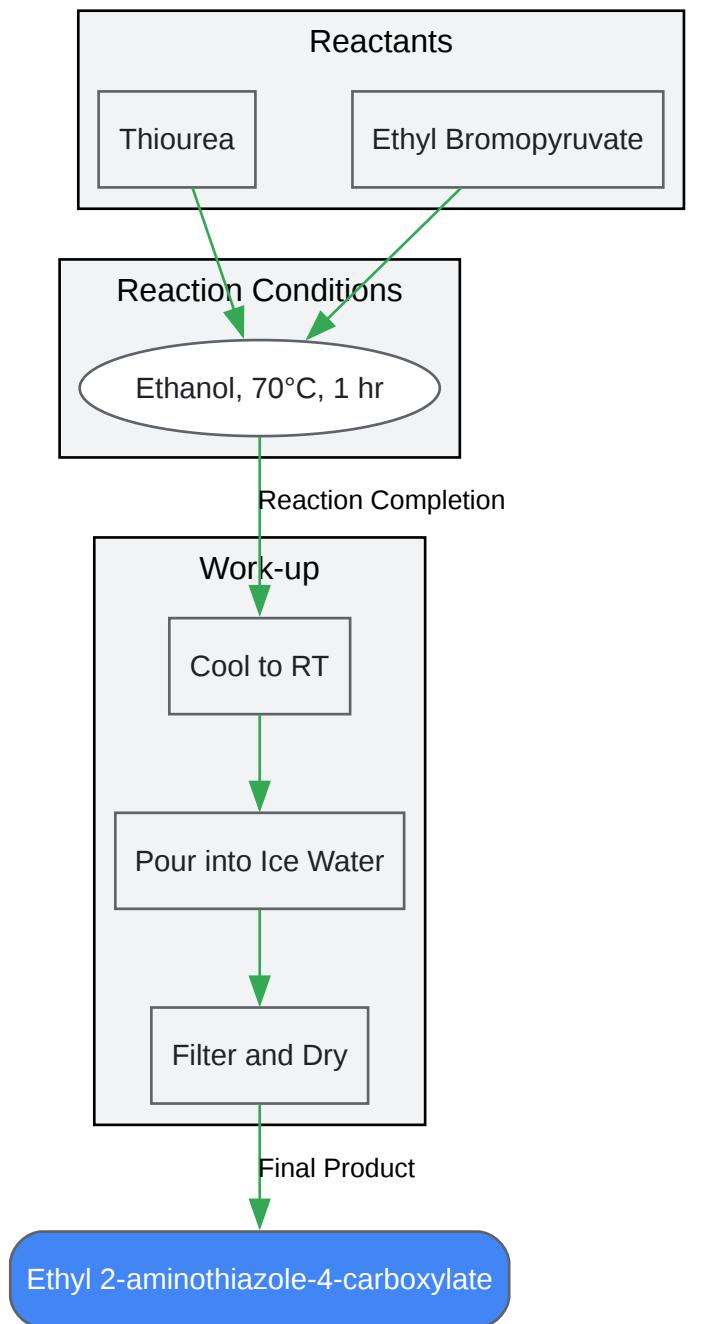
- ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its atomic structure.[\[2\]](#)[\[5\]](#)
- Infrared (IR) Spectroscopy: FTIR spectra, often recorded using KBr pellets, are used to identify the functional groups present in the molecule.[\[2\]](#)

- Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern of the compound.[\[2\]](#)

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

A common and efficient method for the preparation of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[\[1\]](#)[\[6\]](#) This reaction involves the condensation of an α -haloketone (or ester) with a thioamide.


Materials:

- Thiourea
- Ethyl bromopyruvate
- Ethanol

Procedure:

- A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).[\[1\]](#)[\[6\]](#)
- The reaction mixture is stirred at 70°C for approximately 1 hour.[\[1\]](#)[\[6\]](#)
- Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled to room temperature.[\[1\]](#)[\[6\]](#)
- The cooled mixture is then poured into ice water, causing the product to precipitate.[\[1\]](#)[\[6\]](#)
- The resulting solid precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate.[\[1\]](#)[\[6\]](#)

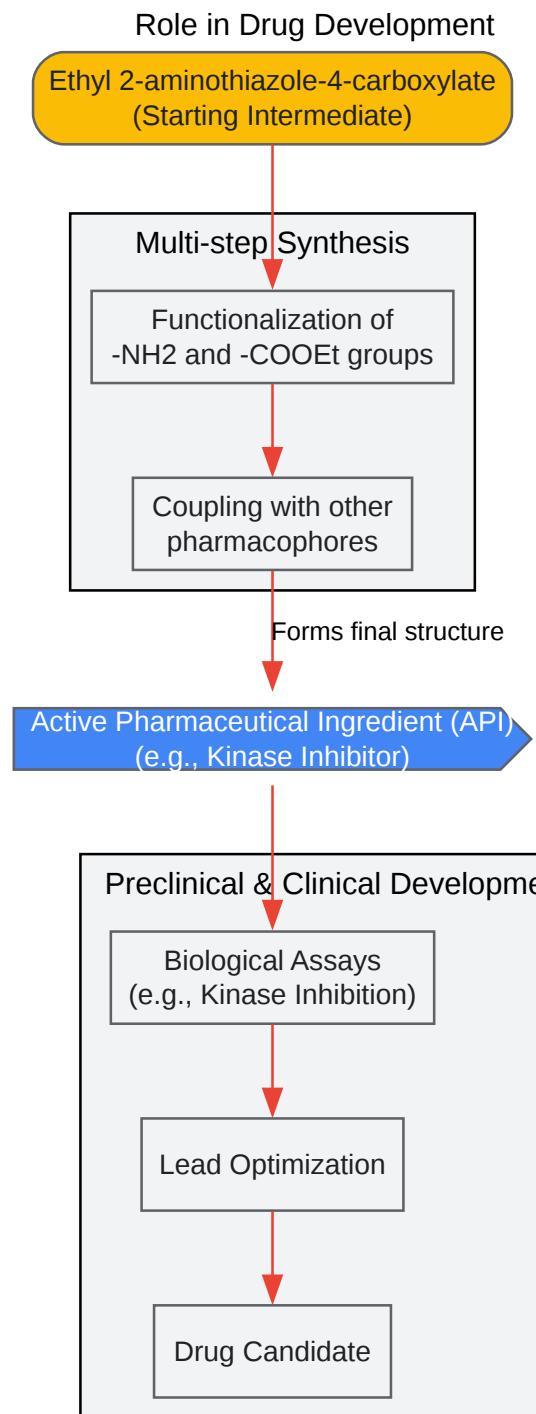
Synthesis of Ethyl 2-aminothiazole-4-carboxylate

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Reactivity and Applications in Drug Development

The chemical reactivity of Ethyl 2-aminothiazole-4-carboxylate is centered around the nucleophilic 2-amino group and the ester functionality, which can be readily modified. This makes it a highly valuable scaffold in medicinal chemistry.


Key Intermediate in Kinase Inhibitors

Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in cancer therapy.[\[1\]](#)[\[7\]](#) The 2-aminothiazole moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of protein kinases.

Notable applications include its use in the preparation of:

- Anaplastic Lymphoma Kinase (ALK) Inhibitors: These are targeted therapies for certain types of non-small cell lung cancer.[\[1\]](#)[\[8\]](#)
- Stearoyl-CoA Desaturase (SCD1) Inhibitors: These compounds are being investigated for their potential in treating cancer and metabolic disorders.[\[1\]](#)[\[7\]](#)[\[8\]](#)

The general pathway from this intermediate to a final drug candidate involves several synthetic steps where the amino group and the ester are functionalized to build the final complex molecule.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Role of Ethyl 2-aminothiazole-4-carboxylate in the drug discovery pipeline.

Other Applications

Beyond pharmaceuticals, this compound also finds use in the agrochemical industry as a building block for developing effective and environmentally conscious pesticides and herbicides.^[4] Its derivatives have been explored for a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.^{[4][9][10]}

Safety and Handling

Ethyl 2-aminothiazole-4-carboxylate is classified as an irritant.^[1] It is known to cause skin and serious eye irritation.^[11] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.^[11] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and dark place in a tightly sealed container.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbino.com]
- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- 11. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156070#physical-and-chemical-properties-of-ethyl-2-aminothiazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com